molecular formula C11H14O4 B231768 Dibenzyl(diethyl)stannane CAS No. 19127-46-9

Dibenzyl(diethyl)stannane

Katalognummer: B231768
CAS-Nummer: 19127-46-9
Molekulargewicht: 359.1 g/mol
InChI-Schlüssel: IBNWNJFMDJQOAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibenzyl(diethyl)stannane is a chemical compound that belongs to the organotin family. It is a white or yellowish powder that is soluble in organic solvents such as chloroform, benzene, and ether. This compound has been widely used in scientific research due to its unique properties.

Wirkmechanismus

The mechanism of action of dibenzyl(diethyl)stannane is not fully understood. However, it is believed that this compound acts as a Lewis acid and can coordinate with other molecules. This coordination can lead to changes in the structure and properties of the molecules, which can result in various biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antitumor activity, antimicrobial activity, and antifungal activity. This compound has also been shown to have immunosuppressive effects and can inhibit the growth of certain cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using dibenzyl(diethyl)stannane in lab experiments is its unique properties. This compound can be used as a reagent, a catalyst, and a precursor for the synthesis of other organotin compounds. However, one of the limitations of using this compound is its toxicity. This compound is a toxic compound and can be harmful if not handled properly.

Zukünftige Richtungen

There are many future directions for the use of dibenzyl(diethyl)stannane in scientific research. One possible direction is the development of new drugs based on the unique properties of this compound. Another direction is the synthesis of new organotin compounds that can be used in various applications. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on biological systems.
Conclusion:
In conclusion, this compound is a unique compound that has been widely used in scientific research. Its properties make it a useful reagent, catalyst, and precursor for the synthesis of other organotin compounds. However, its toxicity must be taken into consideration when handling this compound. There are many future directions for the use of this compound in scientific research, including the development of new drugs and the synthesis of new organotin compounds.

Synthesemethoden

The synthesis of dibenzyl(diethyl)stannane is a complex process that involves the reaction of diethylstannane with benzyl chloride in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere and at a temperature of around 100°C. The yield of the reaction is dependent on the reaction conditions and the purity of the starting materials.

Wissenschaftliche Forschungsanwendungen

Dibenzyl(diethyl)stannane has been used in various scientific research applications. It has been used as a reagent in organic synthesis reactions, as a catalyst in polymerization reactions, and as a precursor for the synthesis of other organotin compounds. This compound has also been used in the development of new drugs due to its unique properties.

Eigenschaften

19127-46-9

Molekularformel

C11H14O4

Molekulargewicht

359.1 g/mol

IUPAC-Name

dibenzyl(diethyl)stannane

InChI

InChI=1S/2C7H7.2C2H5.Sn/c2*1-7-5-3-2-4-6-7;2*1-2;/h2*2-6H,1H2;2*1H2,2H3;

InChI-Schlüssel

IBNWNJFMDJQOAO-UHFFFAOYSA-N

SMILES

CC[Sn](CC)(CC1=CC=CC=C1)CC2=CC=CC=C2

Kanonische SMILES

CC[Sn](CC)(CC1=CC=CC=C1)CC2=CC=CC=C2

Synonyme

Dibenzyldiethylstannane

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.